1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea
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Description
1-[(3S,3AR,6S,6aR)-3-[[4-(4-Dimethylaminophenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-6-yl]-3-naphthalen-1-ylurea is a useful research compound. Its molecular formula is C29H30N6O3 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
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Biological Activity
Overview of the Compound
The compound is a synthetic organic molecule characterized by a complex structure that includes multiple functional groups. Its IUPAC name indicates the presence of a naphthalene moiety and a hexahydrofurofuran structure, which suggests potential interactions with various biological targets.
Although specific studies on this compound may be limited, compounds with similar structures often interact with various biological pathways. The presence of the pyrimidine and urea groups suggests potential activity as a kinase inhibitor or as an antagonist for certain receptors involved in signaling pathways relevant to cancer and inflammatory diseases.
Anticancer Activity
Research on structurally related compounds has shown that they can exhibit significant anticancer properties. For instance, compounds that target the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor (VEGF) pathways have been effective in inhibiting tumor growth. It is plausible that this compound may also demonstrate similar properties.
Antimicrobial Properties
Compounds with complex heterocyclic structures are frequently investigated for antimicrobial activity. The presence of dimethylamino and aromatic groups may enhance lipophilicity and facilitate membrane penetration, potentially leading to effective antimicrobial action against various pathogens.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies using related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might also possess similar properties.
- Target Identification : Future research should focus on identifying specific molecular targets for this compound using techniques such as affinity chromatography and mass spectrometry.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the compound's structure affect its biological activity can guide the development of more potent derivatives.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 318.36 g/mol |
Solubility | Soluble in DMSO and DMF |
Biological Targets | Potential EGFR/VEGF inhibitors |
Properties
Molecular Formula |
C29H30N6O3 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
1-[(3S,3aR,6S,6aR)-3-[[4-[4-(dimethylamino)phenyl]pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C29H30N6O3/c1-35(2)20-12-10-19(11-13-20)22-14-15-30-28(31-22)32-24-16-37-27-25(17-38-26(24)27)34-29(36)33-23-9-5-7-18-6-3-4-8-21(18)23/h3-15,24-27H,16-17H2,1-2H3,(H,30,31,32)(H2,33,34,36)/t24-,25-,26+,27+/m0/s1 |
InChI Key |
DGQXKLNZZQUOCF-GWMMUDDPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)N[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4NC(=O)NC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=NC=C2)NC3COC4C3OCC4NC(=O)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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